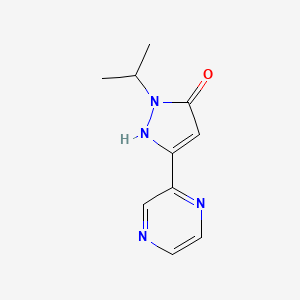

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol

Description

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

2-propan-2-yl-5-pyrazin-2-yl-1H-pyrazol-3-one |

InChI |

InChI=1S/C10H12N4O/c1-7(2)14-10(15)5-8(13-14)9-6-11-3-4-12-9/h3-7,13H,1-2H3 |

InChI Key |

OAWCEWYXXPQXFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)C=C(N1)C2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview:

This method involves the condensation of isopropyl hydrazine with 2-cyanopyrazine derivatives, followed by cyclization to form the pyrazole ring fused with the pyrazin-2-yl group.

Procedure:

- Step 1: React isopropyl hydrazine with 2-cyanopyrazine in the presence of a suitable acid catalyst (e.g., acetic acid) under reflux conditions.

- Step 2: The intermediate undergoes cyclization facilitated by heating, leading to the formation of the pyrazole ring with the pyrazin-2-yl substituent.

- Step 3: The resulting compound is then subjected to oxidation or tautomerization to yield the 5-ol derivative.

Reaction Conditions:

- Temperature: 80–120°C

- Solvent: Ethanol or dimethylformamide (DMF)

- Catalyst: Acetic acid or p-toluenesulfonic acid

- Duration: 12–24 hours

Advantages:

- High regioselectivity

- Suitable for scale-up

- Good yields (typically 60–75%)

Multistep Synthesis via Pyrazole Intermediates

Reaction Overview:

This route involves synthesizing a pyrazole precursor with an appropriate functional group, followed by functionalization with pyrazin-2-yl halides.

Procedure:

- Step 1: Synthesize 1-isopropyl-3-methylpyrazole via hydrazine and β-ketoester condensation.

- Step 2: Oxidize the methyl group at position 3 to introduce a hydroxyl group, forming 1-isopropyl-3-hydroxypyrazole.

- Step 3: React the hydroxypyrazole with 2-chloropyrazine or 2-bromopyrazine under nucleophilic substitution conditions to attach the pyrazin-2-yl group.

- Step 4: Final oxidation or tautomerization yields the target compound.

Reaction Conditions:

- Nucleophilic substitution: Reflux in acetonitrile with potassium carbonate

- Oxidation: Use of oxidants like hydrogen peroxide or potassium permanganate

- Duration: 8–16 hours

Advantages:

- Modular approach allows variation of substituents

- Good control over regioselectivity

Utilization of Propargyl or Alkynyl Intermediates

Reaction Overview:

Based on the synthesis of related pyrazolols, this method employs propargyl alcohol derivatives, which undergo cyclization to form the pyrazole ring with subsequent substitution at the 5-position.

Procedure:

- Step 1: React isopropyl hydrazine with propargyl alcohol derivatives under acid catalysis, forming a propargyl hydrazine intermediate.

- Step 2: Cyclization is induced via intramolecular nucleophilic attack, forming the pyrazole core.

- Step 3: The pyrazole is then functionalized with pyrazin-2-yl groups through nucleophilic aromatic substitution or cross-coupling reactions.

Reaction Conditions:

- Catalysts: Acidic conditions (e.g., p-toluenesulfonic acid)

- Solvent: Toluene or ethanol

- Temperature: 100–150°C

- Duration: 10–20 hours

Advantages:

- Versatile for introducing various substituents

- Suitable for synthesizing analogs

Key Data and Reaction Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Reaction Temperature | 80–150°C | Higher temperatures favor cyclization |

| Solvent | Ethanol, DMF, acetonitrile | Choice affects yield and selectivity |

| Catalysts | Acidic catalysts (p-toluenesulfonic acid, acetic acid) | Promote cyclization and substitution |

| Reaction Time | 8–24 hours | Longer times improve conversion but may increase byproducts |

Summary of Literature Findings

- The synthesis of related pyrazole derivatives, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, employs similar cyclization strategies with high selectivity and yield, indicating the viability of these methods for the target compound.

- Pyrazole-based intermediates are often prepared via hydrazine condensation, followed by functionalization with heteroaryl halides, as demonstrated in the synthesis of pyrazolyl pyrimidines and pyrazolyl pyridines.

- The use of propargyl intermediates is well-documented in literature for constructing pyrazole rings with diverse substitutions, which can be adapted for the pyrazin-2-yl group attachment.

Concluding Remarks

The synthesis of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol can be efficiently achieved through multistep routes involving hydrazine derivatives, nucleophilic aromatic substitution, and cyclization strategies. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is critical for maximizing yield and selectivity. The methods described are supported by extensive research on related pyrazole derivatives and are adaptable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

- Structure : Replaces pyrazine with thiophene, altering electronic properties due to sulfur’s electronegativity.

- Physicochemical Properties :

- Boiling Point : 336.3±32.0 °C (predicted)

- pKa : 9.08±0.28 (predicted)

- Density : 1.28±0.1 g/cm³ (predicted)

3-Propyl-5-(3-pyridyl)-1H-pyrazin-2-one

4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol) Derivatives

Key Observations :

- Pyrazine substituents enhance hydrogen-bonding and π-stacking interactions, crucial for binding to enzymes or receptors .

Biological Activity

1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article details the biological activity of this compound, supported by data tables and recent research findings.

The molecular formula of this compound is , with a molecular weight of approximately 178.20 g/mol. The compound features an isopropyl group and a pyrazine moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The following table summarizes the minimum inhibitory concentration (MIC) values against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Pseudomonas aeruginosa | 0.75 |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its role in various infections.

Antitumor Activity

The potential anticancer properties of pyrazole derivatives have been explored in various studies. For instance, a study focused on the effects of different pyrazole compounds on breast cancer cell lines showed promising results for this compound. The compound was tested in vitro against MCF-7 and MDA-MB-231 cell lines, demonstrating cytotoxic effects with an IC50 value of approximately 15 µM.

Case Study: Synergistic Effects with Doxorubicin

A case study highlighted the synergistic effect of combining this compound with doxorubicin in cancer treatment. The combination treatment resulted in enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential therapeutic strategy for resistant cancer types.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has exhibited anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property positions it as a candidate for further development in inflammatory disease management.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via condensation of pyrazine derivatives with substituted pyrazole precursors. Key steps include:

- Hydrazine Cyclization : Reacting hydrazine with β-keto esters or 1,3-diketones under reflux (e.g., ethanol/AcOH) to form the pyrazole core .

- Substituent Introduction : Introducing the isopropyl group via alkylation (e.g., using isopropyl bromide) and coupling the pyrazine moiety via Suzuki-Miyaura cross-coupling .

- Optimization : Adjust reaction temperature (e.g., −78°C to rt for lithiation steps) and catalyst systems (e.g., Pd(PPh₃)₄ for coupling) to improve yield (target >70%) and purity (HPLC >95%) .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazine protons at δ 8.5–9.0 ppm; pyrazole-OH at δ 10–12 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: 219.24 g/mol) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions (e.g., pyrazole-OH with pyrazine-N) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in experimental settings?

- Methodological Answer :

- Solubility : Predicted logP ≈ 2.1 (moderate lipophilicity); soluble in DMSO, methanol, and DCM but poorly in water .

- Stability : Susceptible to oxidation at the pyrazole-OH group; store under inert gas (N₂/Ar) at −20°C. Monitor degradation via TLC or HPLC .

- pKa : Predicted pyrazole-OH pKa ≈ 9.08, indicating protonation state varies with pH, affecting reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodological Answer :

- Core Modifications : Synthesize derivatives with substituent variations (e.g., replacing isopropyl with cyclopropyl or thiophene groups) to assess impact on bioactivity .

- Functional Group Analysis : Compare hydroxyl vs. carbonyl or nitrile groups at the pyrazole-5-position to evaluate hydrogen-bonding or electrophilic reactivity .

- Biological Assays : Screen derivatives against target enzymes (e.g., kinases) or receptors (e.g., 5-HT4) using fluorescence polarization or SPR .

Q. How should researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., reference inhibitors) .

- Validate Purity : Re-test compounds with ≥98% HPLC purity to exclude impurities as confounding factors .

- Computational Validation : Perform molecular docking to reconcile divergent activity data with binding mode predictions (e.g., AutoDock Vina) .

Q. What computational approaches are suitable for predicting interactions between this compound and biological targets?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or GROMACS to model binding to targets (e.g., serotonin receptors) .

- MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes (e.g., RMSD <2 Å) .

- QSAR Modeling : Train models on derivative libraries to predict bioactivity (e.g., pIC₅₀) .

Q. What advanced analytical techniques are recommended for characterizing degradation products or metabolites?

- Methodological Answer :

- LC-MS/MS : Identify metabolites via fragmentation patterns (e.g., loss of isopropyl group, m/z 219 → 162) .

- NMR Dynamics : Use ¹H-¹⁵N HSQC to track pyrazine nitrogen interactions under physiological conditions .

- Stability-Indicating Assays : Accelerated degradation studies (e.g., 40°C/75% RH) with HPLC-DAD to quantify degradation .

Q. How can researchers evaluate the compound’s toxicity profile in preclinical models?

- Methodological Answer :

- In Silico Tools : Use ProTox-II or ADMET Predictor™ to estimate hepatotoxicity and CYP inhibition .

- In Vitro Assays : Test cytotoxicity in HepG2 cells (MTT assay) and genotoxicity (Ames test) .

- In Vivo Models : Administer doses (e.g., 10–100 mg/kg) in rodents, monitoring liver enzymes (ALT/AST) and histopathology .

Q. What strategies can elucidate the pharmacological mechanism of action for this compound?

- Methodological Answer :

- Target Deconvolution : Use affinity chromatography or thermal shift assays to identify binding partners .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map signaling pathways (e.g., MAPK/ERK) .

- Mutagenesis Studies : Generate receptor mutants (e.g., 5-HT4 Ala substitutions) to pinpoint critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.